molecular formula C10H10N2O B3042165 2-(2-Methoxyphenyl)-1h-imidazole CAS No. 52091-35-7

2-(2-Methoxyphenyl)-1h-imidazole

Cat. No.: B3042165
CAS No.: 52091-35-7
M. Wt: 174.2 g/mol
InChI Key: JVCBVNUOEFLXGK-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenyl)-1H-imidazole is an organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms. The presence of the 2-methoxyphenyl group in this compound adds unique chemical properties, making it a subject of interest in various fields of research.

Mechanism of Action

Target of Action

Related compounds such as 2-methoxyphenyl isocyanate have been reported to interact with organic amines . These amines are protected through carbamate bond mediated cappings .

Mode of Action

It can be inferred from related compounds that it may involve the formation of chemically stable urea linkages for the protection/deprotection of amino groups . The chemoselective nature of 2-methoxyphenyl isocyanate, a related compound, enables its use as a new class of protecting groups which can regenerate free amines after a convenient deprotection step .

Biochemical Pathways

Related compounds have been shown to impact the wnt pathway . The Wnt pathway is a series of events that, when activated, lead to changes in gene expression. It plays crucial roles in cell proliferation, differentiation, and migration.

Pharmacokinetics

For instance, the study of MaxiPost, a related compound, revealed that it has a mean terminal half-life of 37 hours in plasma . The maximum concentrations reached after oral administration were in the micromolar range, and the bioavailability varied among different compounds .

Result of Action

Based on the mode of action, it can be inferred that the compound may influence the structure and function of proteins by protecting/deprotecting amino groups .

Action Environment

The stability of the urea linkage in related compounds under acidic, alkaline, and aqueous conditions suggests that the compound’s action, efficacy, and stability may be influenced by the ph of the environment .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methoxyphenyl)-1H-imidazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-methoxybenzylamine with glyoxal in the presence of ammonium acetate. The reaction is carried out under reflux conditions, leading to the formation of the imidazole ring.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Methoxyphenyl)-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the imidazole ring or the methoxyphenyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-(2-Methoxyphenyl)-1H-imidazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infections.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Comparison with Similar Compounds

  • 2-Methoxyphenyl isocyanate
  • 2-Methoxyphenyl piperazine
  • 2-Methoxyphenyl benzoxazole

Uniqueness: 2-(2-Methoxyphenyl)-1H-imidazole is unique due to its specific structural features, which confer distinct chemical and biological properties. Its imidazole ring and methoxyphenyl group contribute to its versatility in various applications.

Properties

IUPAC Name

2-(2-methoxyphenyl)-1H-imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-13-9-5-3-2-4-8(9)10-11-6-7-12-10/h2-7H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVCBVNUOEFLXGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NC=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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